molecular formula C19H20BrN3O4 B3866190 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B3866190
M. Wt: 434.3 g/mol
InChI Key: HCWAIMTUOPHNFW-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to have antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide can affect various biochemical and physiological processes. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been shown to reduce the level of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide in lab experiments is its potential applications in various fields of scientific research. This compound has been extensively studied for its antimicrobial, antitumor, and anti-inflammatory activities, and can be used in the development of new drugs for the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the study of 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One of the directions is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another direction is the investigation of the mechanism of action of this compound and its potential targets in cells. Additionally, the toxicity of this compound can be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, 2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been reported to have antioxidant properties and can be used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-12(2)16-9-17(20)13(3)7-18(16)27-11-19(24)22-21-10-14-5-4-6-15(8-14)23(25)26/h4-10,12H,11H2,1-3H3,(H,22,24)/b21-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWAIMTUOPHNFW-UFFVCSGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Br)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(4-bromo-2-isopropyl-5-methylphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.